molecular formula C15H24N4O B7034296 N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-ethyl-1-methylpyrazol-4-amine

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-ethyl-1-methylpyrazol-4-amine

Cat. No.: B7034296
M. Wt: 276.38 g/mol
InChI Key: YDWIOMWYTJVYLN-UHFFFAOYSA-N
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Description

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-ethyl-1-methylpyrazol-4-amine is a complex organic compound that features a combination of oxazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-ethyl-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-7-11-12(9-19(6)18-11)17-10(2)14-16-8-13(20-14)15(3,4)5/h8-10,17H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWIOMWYTJVYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NC(C)C2=NC=C(O2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-ethyl-1-methylpyrazol-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-ethyl-1-methylpyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while reduction could produce different pyrazole compounds.

Scientific Research Applications

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-ethyl-1-methylpyrazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical agent due to its unique structural features.

    Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-ethyl-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-ethyl-1-methylpyrazol-4-amine stands out due to its unique combination of oxazole and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

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